![molecular formula C45H54N2O21 B2542986 (2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid CAS No. 125760-33-0](/img/structure/B2542986.png)

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

Descripción general

Descripción

Synthesis Analysis

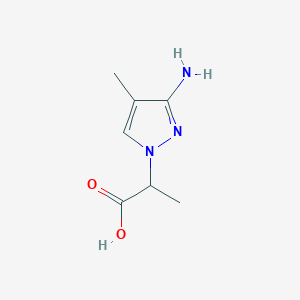

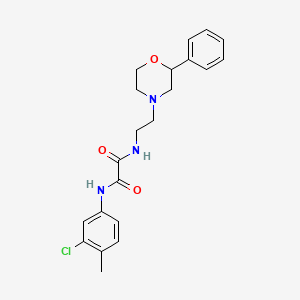

The synthesis of complex molecules often involves multi-step reactions and the use of various reagents and catalysts. In the case of substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, the process includes alkylation, catalytic hydrogenation, and treatment with specific side chains to yield derivatives with antimicrobial properties, particularly against Gram-negative bacteria . Similarly, the synthesis of diastereomerically pure 1,3,4-trisubstituted pyrrolidin-2-ones involves oxidative cyclisation mediated by Mn(III), leading to compounds that can be used to create biologically active amino acids . The synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones is another example, where a series of reactions involving acetylation, treatment with triethylamine and formamide, and refluxation with urea are used to produce compounds with potential antimicrobial activities .

Molecular Structure Analysis

The molecular structure of complex compounds is crucial for understanding their biological activity. For instance, N-acetylbacillosamine has been identified as a 4-acetamido-2-amino-2,4,6-trideoxy-hexose, with a specific configuration at C-2 and a C1 conformation, which is important for its biological function . The structural variations on N-acetylneuraminic acid have also been studied, leading to the synthesis of derivatives with different substituents and their evaluation as inhibitors of sialidase from Vibrio cholerae .

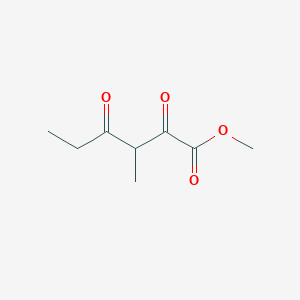

Chemical Reactions Analysis

Chemical reactions are at the heart of synthesizing new compounds. The ring cleavage of N-acyl- and N-(arylsulfonyl) histamines with di-tert-butyl dicarbonate is an example of a reaction that leads to the synthesis of 4-acylamino- and 4-arylsulfonylamino-1,2-diaminobutanes . Another example is the radical reaction of Williams’ glycinate auxiliaries with α-amidoacrylates, which results in orthogonally functionalized diaminoglutamic acids .

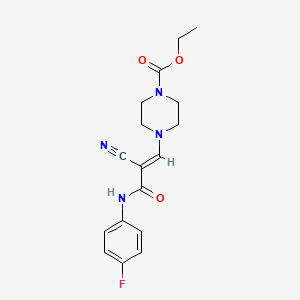

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are essential for their practical application. For example, the solvent-dependent (Z)/(E)-isomerism of 3-hydroxy-2-cyanoalk-2-enamides and related compounds is an important characteristic that affects their structure and reactivity . The efficient synthesis of 6-acetyl-1,2-dihydro-2-oxo-3-pyridinecarboxylic acid demonstrates the importance of understanding the mechanism of formation and the isolation of intermediates to optimize the synthesis process .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Peptide Nucleic Acid Monomers : A study details the synthesis of a new peptide nucleic acid (PNA) monomer featuring a ferrocenyl uracil unit. This work illustrates the intricate synthetic strategies employed to create complex molecules for applications in biochemistry and molecular biology, showing the importance of functionalized molecules in developing new biomaterials (Gasser et al., 2006).

Synthesis of Protected Peptide Segments : Another study introduces a novel anchoring method for solid-phase peptide synthesis, enabling the efficient creation of fully protected peptide acids. This research underlines the significance of advanced synthetic techniques in peptide chemistry and drug development (Albericio & Bárány, 1991).

Biomedical Applications

Sialidase Inhibitors : Research into the synthesis and biological evaluation of 4H-pyran derivatives as sialidase inhibitors for influenza treatment showcases the application of complex chemical synthesis in antiviral drug development. This work highlights the role of chemical compounds in the discovery of new therapeutic agents (Smith et al., 1999).

Antimicrobial Activities : A study on the synthesis of 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones for antimicrobial applications illustrates the broader impact of synthetic chemistry in addressing healthcare challenges, such as the development of new antibiotics (Sharma, Sharma, & Rane, 2004).

Methodological Advancements

- Polymerization Techniques : The organo-catalyzed ring-opening polymerization of a derivative from glutamic acid represents an innovative approach to polymer science, demonstrating the utility of complex molecules in creating new polymeric materials with potential applications in biomedicine and materials science (Thillaye du Boullay et al., 2010).

Propiedades

IUPAC Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H54N2O21/c1-20(35(42(55)56)47-45(57)60-17-32-30-15-11-9-13-28(30)29-14-10-12-16-31(29)32)61-43-36(46-21(2)48)39(37(62-24(5)51)33(66-43)18-58-22(3)49)68-44-41(65-27(8)54)40(64-26(7)53)38(63-25(6)52)34(67-44)19-59-23(4)50/h9-16,20,32-41,43-44H,17-19H2,1-8H3,(H,46,48)(H,47,57)(H,55,56)/t20-,33-,34-,35+,36-,37+,38+,39-,40+,41-,43+,44+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSSXZUSKVRRKAI-UFQULINBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC5C(C(C(C(O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)COC(=O)C)OC(=O)C)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H54N2O21 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401099486 | |

| Record name | O-[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

958.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-Acetamido-5-acetyloxy-6-(acetyloxymethyl)-4-[(2R,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid | |

CAS RN |

125760-33-0 | |

| Record name | O-[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125760-33-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-[4,6-Di-O-acetyl-2-(acetylamino)-2-deoxy-3-O-(2,3,4,6-tetra-O-acetyl-β-D-galactopyranosyl)-α-D-galactopyranosyl]-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401099486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[5-Amino-4-cyano-2-(ethoxycarbonyl)thiophen-3-yl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2542904.png)

![(4-Fluorophenyl)-[2-[(2-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2542907.png)

![3-[[7-(2-Carboxyethylsulfamoyl)-9-oxofluoren-2-yl]sulfonylamino]propanoic acid](/img/structure/B2542911.png)

![2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2542918.png)

![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)

![2-(2-(Ethylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2542926.png)